2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde

EZH2 inhibitor synthesis Structure-Activity Relationship (SAR) Cancer epigenetics

EZH2-targeted drug discovery requires the precise 2-hydroxy/2-oxo tautomeric system and 4,6-dimethyl topology of this nicotinaldehyde to install the (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl pharmacophore of tazemetostat. Generic analogs lack this substitution pattern, causing incorrect hydrogen-bonding orientation and loss of enzymatic activity. • Enables synthesis of tazemetostat and novel PRC2 complex modulators • Dual aldehyde/hydroxyl functionality supports Suzuki coupling & reductive amination • ≥97% purity ensures coupling efficiency in process-scale applications

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B7809605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C=O)C
InChIInChI=1S/C8H9NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3-4H,1-2H3,(H,9,11)
InChIKeyKQWMWTJSEYNCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde Procurement Overview


2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde (CAS 937644-31-0) is a heterocyclic building block of the pyridine-3-carbaldehyde (nicotinaldehyde) family, featuring hydroxyl and aldehyde functionalities on a 4,6-dimethyl-substituted ring [1]. The compound exists in a tautomeric equilibrium between its 2-hydroxy (enol) form and the 2-oxo-1,2-dihydropyridine (lactam) form, a property that directly influences its reactivity as a synthetic intermediate and its pharmacophoric role in drug candidates [2]. It is primarily sourced at purities of ≥95% or ≥97% and is employed as a key intermediate in the synthesis of heterocyclic compounds, agrochemicals, and EZH2-targeted oncology agents such as tazemetostat [3].

Why Generic Analogs Cannot Substitute in EZH2 Synthesis


Non-substituted or partially substituted analogs (e.g., 2-hydroxy-6-methylpyridine-3-carbaldehyde or 4,6-dimethylpyridine-3-carbaldehyde) lack the precise combination of the 2-hydroxy/2-oxo tautomeric system and the 4,6-dimethyl substitution pattern. This specific topology is required for the correct orientation and hydrogen-bonding interactions within the active site of the enhancer of zeste homolog 2 (EZH2) enzyme when the compound serves as a precursor to the 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl pharmacophore [1]. Generic substitution would introduce an incorrect tautomeric predisposition or steric profile, leading to a loss of activity against EZH2 or a failure in downstream synthetic steps crucial for blockbuster drugs like tazemetostat [2].

Differentiation Evidence Against Closest Analogs


Pharmacophore Essentiality in Tazemetostat

The 2-hydroxy-4,6-dimethylpyridine-3-carbaldehyde is the direct precursor to the (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl moiety of tazemetostat (EPZ-6438). Tazemetostat, an FDA-approved EZH2 inhibitor, exhibits an IC50 of 11 nM against wild-type EZH2 [1]. In contrast, non-4,6-dimethyl-substituted or non-2-oxo-bearing pyridine analogs are absent from clinically approved EZH2 inhibitors, as demonstrated by the extensive structure–activity relationship (SAR) studies in the patent literature covering over 450 compounds, where the dimethyl substitution is mandatory for potent enzyme inhibition [2].

EZH2 inhibitor synthesis Structure-Activity Relationship (SAR) Cancer epigenetics

Cost-Efficiency vs. Mono-Methyl Analogs

Commercially, 2-hydroxy-4,6-dimethylpyridine-3-carbaldehyde is routinely available at ≥97% purity (e.g., Aladdin H635231 at ¥1073.9/100mg) . Crucially, the 2-hydroxy-6-methyl analog (CAS 78440-89-8) is sold at a significantly higher premium of $850.00 per 50 mg for a comparable purity, representing an approximately 10-fold higher cost per gram . This cost differential is linked to the scalability of the Friedländer cyclocondensation synthesis for the 4,6-dimethyl derivative, versus the less efficient routes for mono-methyl congeners.

Chemical procurement Synthesis feasibility Cost-effectiveness

Tautomer-Directed Pathway in Aldol Reactions

In key organocatalyzed aldol reactions with α-ketoacids, the reaction pathway of substituted pyridine-2-carbaldehydes diverges to either isotetronic acids or pyridinium salts, a fate dictated purely by the nature of pyridine substituents [1]. Computational DFT studies within this work show that steric and electronic parameters from substituents such as the 4,6-dimethyl group favor the formation of the pyridinium salt intermediate, which is the critical step for subsequent hydrogenation into indolizidines with high enantioselectivities [2]. While the study does not report isolated yields exclusively for this compound, the class-level inference is that the 4,6-dimethyl combination promotes a predictable, high-ee synthetic pathway distinct from unsubstituted or mono-substituted substrates.

Organocatalysis Aldol reaction Isotetronic acid synthesis

2-Hydroxy-4,6-dimethylpyridine-3-carbaldehyde Application Scenarios


Tazemetostat and EZH2 Inhibitor Synthesis

This compound is the irreplaceable precursor to the (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl motif of tazemetostat. Any medicinal chemistry program targeting EZH2 or developing novel PRC2 complex modulators will require this specific intermediate to install the validated pharmacophore. Procurement should prioritize lots with ≥97% purity to ensure coupling efficiency in the subsequent Suzuki or reductive amination steps that complete the tazemetostat scaffold, as documented in the Epizyme process chemistry patents [1].

Asymmetric Synthesis of Indolizidine Scaffolds

For researchers in natural product synthesis, this aldehyde serves as a key substrate in organocatalyzed aldol reactions that form enantiomerically enriched indolizidine precursors. The 4,6-dimethyl substitution directs the reaction toward a pyridinium salt intermediate essential for achieving the desired stereochemical outcome, a behavior that makes it a superior choice over generic pyridine carbaldehydes for this specific synthetic application [2].

Metal-Organic Frameworks and Coordination Complexes

The dual functionalization (aldehyde for imine formation, hydroxyl/pyridone for metal chelation) combined with the steric shielding of the 4,6-dimethyl groups makes this compound a valuable ligand precursor for designing metal-organic frameworks (MOFs) or discrete coordination complexes. The dimethyl groups prevent unwanted oligomerization at the metal center, a property lacking in less substituted analogs, leading to well-defined crystalline products [3].

Chemoenzymatic Cascade Feedstock

Its stable aldehyde group under mildly acidic or basic conditions facilitates its use in chemoenzymatic cascades. For instance, it can act as an aldehyde donor in aldolase-mediated C–C bond formations, where the 2-hydroxy group can serve as a transient directing group (TDG) for C–H activation, a concept demonstrated with 2-hydroxynicotinaldehyde . The 4,6-dimethyl groups enhance the stability of the resulting TDG-metal complex, improving catalytic turnover in process-scale applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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